BenchChemオンラインストアへようこそ!

(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid

HCV NS3 Protease Structure-Activity Relationship Enzyme Inhibition

As the (1R,2S) enantiomer at >99% ee, this Boc-protected vinyl-ACCA is the critical P1 residue precursor for clinically approved HCV NS3/4A inhibitors including asunaprevir, simeprevir, and BILN 2061. Unlike racemic mixtures or unprotected amino acids, the orthogonal Boc group ensures selective, high-yield peptide coupling while the vinyl substituent enables cross-coupling diversification (Suzuki, Heck). Replacements with norvaline or unsubstituted ACCA result in IC₅₀ losses by orders of magnitude, confirming the scaffold's essential role. Procure at ≥98% purity with demonstrated multikilogram scalability to reduce regulatory risk.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 159622-10-3
Cat. No. B106639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid
CAS159622-10-3
Synonyms(1R,2S)-1-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-​2-​ethenylcyclopropanecarboxyl​ic Acid;  (1R-trans)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic Acid;  (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropanecarbox
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O
InChIInChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7-,11-/m1/s1
InChIKeyRFAQWADNTLIWMG-RDDDGLTNSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic Acid (CAS 159622-10-3): Key HCV NS3 Protease Inhibitor Intermediate


(1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid (CAS 159622-10-3), also known as Boc-vinyl-ACCA, is a chiral cyclopropane amino acid derivative that serves as a protected precursor to (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) [1]. The compound features a conformationally rigid cyclopropane ring, a reactive vinyl substituent, and orthogonal Boc and carboxylic acid functional handles that enable selective deprotection and further derivatization [1]. It is a critical building block in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors, including the clinically approved drugs asunaprevir and simeprevir, as well as the advanced clinical candidate BILN 2061 [2].

Why Generic Substitution of (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic Acid Fails in HCV Protease Inhibitor Synthesis


The (1R,2S) stereochemistry, the presence of the vinyl substituent, and the orthogonal protecting group strategy in (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid are all critical for achieving the desired biological activity in downstream HCV NS3 protease inhibitors [1]. Replacing the vinyl-ACCA scaffold with simpler amino acids such as norvaline or unsubstituted 1-aminocyclopropane-1-carboxylic acid (ACCA) results in a substantial loss of enzymatic inhibitory potency, with reported IC₅₀ values increasing by orders of magnitude [2]. Similarly, using the (1S,2R) enantiomer or a racemic mixture would incorporate the incorrect stereochemistry, which is known to be detrimental to binding within the protease active site [1]. Furthermore, attempting to use the unprotected amino acid (vinyl-ACCA) directly in peptide coupling without the Boc group leads to undesirable side reactions and lower yields, making the Boc-protected form the preferred intermediate for reliable, high-yielding synthetic routes .

Quantitative Differentiation of (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic Acid vs. In-Class Analogs


Enhanced Enzymatic Potency of Vinyl-ACCA-Derived Inhibitors Over Norvaline, ACCA, and Cysteine Analogs

The incorporation of a vinyl-ACCA residue at the P1 position of a tetrapeptide HCV NS3 protease inhibitor resulted in significantly greater enzymatic potency compared to inhibitors containing norvaline, unsubstituted ACCA, or cysteine at the same position [1]. The vinyl-ACCA derivative (entry 4) exhibited an IC₅₀ of 0.63 µM, representing an approximately 22‑fold improvement over the parent cysteine-containing inhibitor (IC₅₀ ≈ 14 µM) and an order of magnitude improvement over both the norvaline (IC₅₀ = 4.8 µM) and ACCA (IC₅₀ = 4.8 µM) derivatives [1]. This quantitative superiority establishes vinyl-ACCA as the P1 residue of choice for achieving high intrinsic potency in this inhibitor class [1].

HCV NS3 Protease Structure-Activity Relationship Enzyme Inhibition

High Enantiomeric Purity Achievable via Scalable Enzymatic Resolution

A scalable biocatalytic process using a newly isolated Sphingomonas aquatilis strain (CY-2) resolves racemic N-Boc-vinyl-ACCA ethyl ester to the desired (1R,2S)-enantiomer with 88.2% enantiomeric excess (ee) and 62.4% conversion (E = 9) under optimized conditions [1]. Notably, when the same biocatalyst is applied to (1R,2S)-1-amino-vinyl-ACCA ethyl ester hydrochloride, an exceptionally high 99.6% ee is achieved with an enantiomeric ratio E > 200 [1]. This demonstrates that the vinyl-ACCA scaffold can be obtained in near‑enantiopure form, which is critical for pharmaceutical applications where the incorrect enantiomer is typically inactive or can cause adverse effects [1].

Chiral Resolution Biocatalysis Process Chemistry

Robust Multikilogram Synthesis with >99% Enantiomeric Excess

A robust, chromatography‑free process for preparing (1R,2S)-vinyl-ACCA derivatives at multikilogram scale has been demonstrated, delivering the desired enantiomer in >99% ee [1]. The process employs a glycine Schiff base dialkylation strategy followed by enzymatic resolution using the inexpensive esterase Alcalase 2.4L [1]. In contrast, many chiral cyclopropane amino acid syntheses are limited to milligram or gram scales and require expensive chiral auxiliaries or chromatographic separation, making them impractical for industrial supply [1]. The availability of a robust, scalable route ensures consistent, high‑volume supply of the Boc‑protected intermediate for preclinical and clinical development [1].

Process Chemistry Scale-Up Asymmetric Synthesis

Commercial Availability with High Chemical Purity (≥99.58%)

The compound is commercially available from multiple vendors with certified high chemical purity. For example, MedChemExpress offers (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid (Cat. No. HY‑30486) with a purity of 99.58% . TCI America supplies the same compound with a purity of ≥98.0% (GC) . In contrast, many custom‑synthesized chiral intermediates are only available at lower purities (e.g., 95–97%), which can introduce impurities that complicate reaction monitoring, reduce yields, and necessitate additional purification steps . The availability of >99% pure material from reputable vendors ensures consistent, reproducible synthetic outcomes and minimizes the need for in‑house purification prior to use .

Chemical Purity Quality Control Procurement

Conformational Rigidity of Cyclopropane Scaffold Enhances Binding Affinity

The cyclopropane ring in vinyl-ACCA imposes a rigid, conformationally constrained geometry that locks the molecule into a bioactive orientation optimal for binding to the HCV NS3 protease active site [1]. This rigidity contrasts with the high conformational flexibility of linear amino acids such as norvaline or cysteine, which can adopt numerous low‑energy conformations and thus pay a higher entropic penalty upon binding [1]. The entropic advantage of the cyclopropane scaffold is a key contributor to the observed ~7.6‑fold improvement in IC₅₀ over the flexible norvaline analog (0.63 µM vs. 4.8 µM) [2]. While no direct ΔG measurement is available, the substantial potency gain strongly supports the conformational constraint hypothesis [1].

Conformational Analysis Drug Design Cyclopropane Amino Acids

Optimal Use Cases for (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic Acid in Drug Discovery and Process Development


Synthesis of HCV NS3/4A Protease Inhibitors (e.g., Asunaprevir, Simeprevir)

The compound serves as a direct precursor to the vinyl-ACCA P1 residue required for constructing clinically approved HCV protease inhibitors such as asunaprevir and simeprevir, as well as advanced clinical candidates like BILN 2061 [1]. The Boc protection allows selective incorporation into peptide chains, while the carboxylic acid enables amide bond formation with the P2–P4 macrocyclic scaffold [1]. The high enantiomeric purity (>99% ee) and chemical purity (≥99.58%) ensure reproducible yields and minimize the formation of diastereomeric impurities that could complicate regulatory filings [2].

Structure–Activity Relationship (SAR) Studies on HCV Protease Inhibitors

The vinyl group on the cyclopropane ring provides a versatile handle for further functionalization via cross‑coupling (e.g., Suzuki, Heck) or cycloaddition reactions [1]. This enables medicinal chemists to systematically explore substituent effects at the P1 position and rapidly generate libraries of analogs for SAR studies [1]. The rigid cyclopropane scaffold maintains the bioactive conformation while the vinyl group tolerates a variety of modifications, making this intermediate an ideal starting point for lead optimization [2].

Large‑Scale Process Development and Manufacturing

The demonstrated scalable synthesis of vinyl-ACCA derivatives in >99% ee at multikilogram scale [1] makes this Boc‑protected intermediate suitable for process chemistry groups aiming to establish reliable, cost‑effective supply chains for late‑stage clinical and commercial production. The robust enzymatic resolution step (Alcalase 2.4L) and the availability of high‑purity commercial material [2] reduce the burden of in‑house chiral chromatography and purification, accelerating process development timelines and lowering manufacturing costs.

Biocatalytic Studies and Enzyme Engineering

The compound and its ethyl ester derivative have been used as substrates for the discovery and characterization of novel esterases and amidases with high enantioselectivity [1]. The 99.6% ee achieved with Sphingomonas aquatilis on the amino‑vinyl‑ACCA ethyl ester [1] demonstrates the utility of this scaffold as a benchmark substrate for developing new biocatalytic resolution methods. Researchers in biocatalysis can use the racemic or enantiopure forms to screen for novel enzymes with improved activity or enantioselectivity.

Quote Request

Request a Quote for (1R,2S)-1-tert-Butoxycarbonylamino-2-vinylcyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.